Pyrazine-2-carbaldehyde oxime
Overview
Description
Pyrazine-2-carbaldehyde, also known as 2-Pyridinecarboxaldehyde, is a heterocyclic aromatic compound . It has a molecular weight of 108.10 and its empirical formula is C5H4N2O . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, namely pyridine-2-carbaldehyde and pyrazine-2-carbaldehyde, has been studied using density functional theory . The presence of bis-hemiaminal intermediates is evidenced by NMR spectra . Water, methanol, and acetic acid play a crucial role as active catalysts of elementary steps of the reaction mechanisms .Molecular Structure Analysis
The molecular structure of pyrazine-2-carbaldehyde has been studied using density functional theory . The presence of bis-hemiaminal intermediates is evidenced by NMR spectra . A surprisingly stable hemiaminal intermediate was isolated experimentally .Chemical Reactions Analysis
The formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes, including pyrazine-2-carbaldehyde, has been studied . The possible reaction sequences, i.e., addition-dehydration-addition-dehydration or addition-addition-dehydration-dehydration, are investigated and discussed . An alternative mechanistic path via ionic mechanism was proposed for the formation of hemiaminals .Physical And Chemical Properties Analysis
Pyrazine-2-carbaldehyde is a liquid . Its SMILES string is O=Cc1cnccn1 and its InChI is 1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H .Scientific Research Applications
Pyrazine Derivatives in Bioactive Compounds
Pyrazine-2-carbaldehyde oxime and its derivatives demonstrate significant importance in the field of bioactive compounds. For instance, a study by Wang et al. (2014) identified various alkaloids from actinomycetes, including pyrazine derivatives, which showed activity against influenza A virus subtype H1N1. This suggests the potential of pyrazine derivatives in antiviral drug development (Wang et al., 2014).
Advancements in Synthesis Methods
Recent advancements in synthesis techniques of pyrazine derivatives have been noted. Loy, Kim, and Park (2015) explored the synthesis of unsymmetrical pyrazines using α-diazo oxime ethers, leading to highly substituted pyrazines. This advancement in synthetic methods could pave the way for more complex and functionalized pyrazine derivatives (Loy, Kim, & Park, 2015).
Safety And Hazards
Pyrazine-2-carbaldehyde is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(NE)-N-(pyrazin-2-ylmethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-3-6-1-2-7-5/h1-4,9H/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJFXMXNUSEADW-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419028 | |
Record name | NSC109863 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Pyrazine-2-carbaldehyde oxime | |
CAS RN |
1193-99-3 | |
Record name | NSC109863 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109863 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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